Ethyl 5-bromo-2-(bromomethyl)benzoate

Catalog No.
S839056
CAS No.
950741-84-1
M.F
C10H10Br2O2
M. Wt
321.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-bromo-2-(bromomethyl)benzoate

CAS Number

950741-84-1

Product Name

Ethyl 5-bromo-2-(bromomethyl)benzoate

IUPAC Name

ethyl 5-bromo-2-(bromomethyl)benzoate

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

InChI

InChI=1S/C10H10Br2O2/c1-2-14-10(13)9-5-8(12)4-3-7(9)6-11/h3-5H,2,6H2,1H3

InChI Key

PHSGNAVTTZJUOE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)CBr

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)CBr

Ethyl 5-bromo-2-(bromomethyl)benzoate is an organic compound with the molecular formula C10H10Br2O2C_{10}H_{10}Br_{2}O_{2}. It is a derivative of benzoic acid, characterized by the presence of bromine atoms at the 5-position and a bromomethyl group at the 2-position of the benzene ring. This compound serves as an important intermediate in organic synthesis due to its reactivity and functional groups, making it useful in the preparation of various chemical entities, including pharmaceuticals and agrochemicals.

There is no current information available regarding the specific mechanism of action of Ethyl 5-bromo-2-(bromomethyl)benzoate.

  • Brominated compounds: Aromatic bromides can be irritating to the skin, eyes, and respiratory system. They may also have potential carcinogenic properties [].
  • Esters: Some esters can be flammable and may release harmful vapors upon heating.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by nucleophiles such as sodium azide, potassium cyanide, or thiourea. These reactions yield various derivatives depending on the nucleophile used.
  • Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize this compound, leading to the formation of carboxylic acids or other oxidized derivatives.
  • Reduction Reactions: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride, which convert it into alcohols or other reduced products.

While specific biological activities of ethyl 5-bromo-2-(bromomethyl)benzoate have not been extensively documented, brominated aromatic compounds are known to exhibit various biological effects. This compound may serve as a precursor for synthesizing biologically active molecules and studying the effects of bromination on biological systems. Its reactivity allows it to participate in further chemical transformations that could lead to compounds with significant biological activity.

The synthesis of ethyl 5-bromo-2-(bromomethyl)benzoate typically involves the following steps:

  • Bromination of Ethyl 2-methylbenzoate: Ethyl 2-methylbenzoate is reacted with bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide. This reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
  • Industrial Production: For large-scale production, similar bromination processes are employed, often utilizing continuous flow reactors and optimized conditions to maximize yield and purity .

Ethyl 5-bromo-2-(bromomethyl)benzoate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals, agrochemicals, and dyes due to its versatile reactivity.
  • Material Science: The compound is utilized in producing specialty chemicals and materials, contributing to advancements in polymer chemistry and related fields.

The interaction studies involving ethyl 5-bromo-2-(bromomethyl)benzoate primarily focus on its reactivity towards nucleophiles and electrophiles. The presence of bromine atoms enhances its electrophilic character, making it a suitable substrate for substitution reactions. These interactions can lead to significant changes in molecular properties and reactivities, which are critical for developing new compounds with desired characteristics .

Several compounds share structural similarities with ethyl 5-bromo-2-(bromomethyl)benzoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-bromo-5-(bromomethyl)benzoateBromine at 2-position; bromomethyl at 5-positionDifferent substitution pattern affecting reactivity
Ethyl 4-bromo-2-(bromomethyl)benzoateBromine at 4-position; bromomethyl at 2-positionIsomeric variation leading to distinct chemical behavior
Methyl 5-bromo-2-(bromomethyl)benzoateMethyl group instead of ethyl esterSimilar reactivity but different ester group
Benzyl 2-(bromomethyl)benzoateBenzyl group instead of ethyl esterAlters solubility and interaction properties

Uniqueness

Ethyl 5-bromo-2-(bromomethyl)benzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of both bromine and bromomethyl groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .

XLogP3

3.4

Dates

Modify: 2023-08-16

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